

# Application Notes and Protocols for Munc18c in a Reconstituted Proteoliposome Fusion Assay

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## Compound of Interest

Compound Name: *Mem-C1C18*

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## Introduction

Munc18c, a member of the Sec1/Munc18 (SM) protein family, is a key regulator of SNARE-mediated membrane fusion. It plays a critical role in various exocytotic pathways, including the trafficking of GLUT4. Munc18c interacts with and activates t-SNARE proteins to facilitate the zippering of the trans-SNARE complex, a central event in membrane fusion. This document provides a detailed protocol for a fluorescence resonance energy transfer (FRET)-based lipid mixing assay to quantitatively assess the fusogenic activity of Munc18c in a reconstituted *in vitro* system. This assay is crucial for understanding the molecular mechanisms of Munc18c and for the screening of potential therapeutic modulators of its function.

## Principle of the Assay

This assay monitors the fusion between two distinct populations of proteoliposomes: one containing a v-SNARE protein (e.g., VAMP2) and the other containing t-SNARE proteins (e.g., syntaxin-4 and SNAP-23). The t-SNARE liposomes are labeled with a FRET pair of fluorescent lipids (e.g., NBD-PE and Rhodamine-PE). In intact liposomes, the close proximity of these fluorophores results in efficient FRET. Upon fusion with unlabeled v-SNARE liposomes, the fluorescent lipids are diluted in the newly formed membrane, leading to a decrease in FRET and an increase in the donor (NBD-PE) fluorescence. The rate of this fluorescence change is a direct measure of the rate of lipid mixing and, consequently, membrane fusion. The stimulatory

effect of Munc18c on this process can be quantified by comparing the fusion rates in the presence and absence of the protein.

## Quantitative Data Summary

The following table summarizes representative quantitative data from Munc18c-mediated liposome fusion assays. The data illustrates the fold increase in the initial rate of lipid mixing in the presence of Munc18c compared to the basal SNARE-mediated fusion.

Condition	Protein Concentrations	Initial Lipid Mixing Rate (% Fluorescence Change/10 min)	Fold Increase in Fusion Rate
SNAREs only	5 $\mu$ M t-SNAREs, 1.5 $\mu$ M v-SNARE	5 $\pm$ 1.2	1.0
SNAREs + Munc18c	5 $\mu$ M t-SNAREs, 1.5 $\mu$ M v-SNARE, 5 $\mu$ M Munc18c	25 $\pm$ 2.5	5.0
SNAREs + Munc18c-TolA (mutant)	5 $\mu$ M t-SNAREs, 1.5 $\mu$ M v-SNARE, 5 $\mu$ M Munc18c-TolA	6 $\pm$ 1.5	1.2
Negative Control (VAMP2 CD)	5 $\mu$ M t-SNAREs, 1.5 $\mu$ M v-SNARE, 20 $\mu$ M VAMP2 CD	< 1	-

Data are presented as mean  $\pm$  SD from three independent experiments. The t-SNARE liposomes contained syntaxin-4 and SNAP-23, while the v-SNARE liposomes contained VAMP2. The Munc18c-TolA mutant serves as a negative control where a key functional domain of Munc18c is replaced. VAMP2 CD is the cytoplasmic domain of VAMP2, which acts as a competitive inhibitor.

## Experimental Protocols

### Materials and Reagents

- Lipids: POPC, DOPS, Cholesterol, NBD-PE, Rhodamine-PE
- Proteins: Recombinant Munc18c, v-SNARE (e.g., VAMP2), t-SNAREs (e.g., syntaxin-4, SNAP-23), NSF,  $\alpha$ -SNAP
- Buffers: Reconstitution buffer (25 mM HEPES, pH 7.4, 100 mM KCl, 1 mM DTT), Fusion buffer (25 mM HEPES, pH 7.4, 100 mM KCl, 100 mg/ml Ficoll 70)
- Detergent: n-Octyl- $\beta$ -D-glucopyranoside ( $\beta$ -OG)
- Other: Bio-Beads SM-2, ATP, MgCl<sub>2</sub>, EDTA

## Protocol for Reconstituted Proteoliposome Fusion Assay

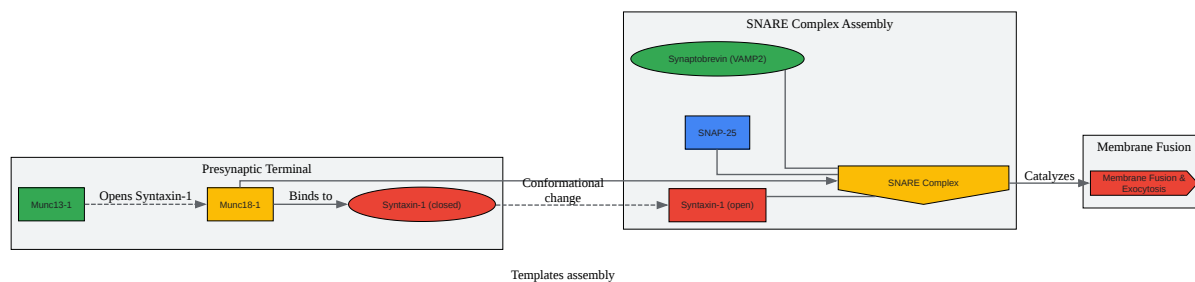
1. Preparation of Labeled t-SNARE and Unlabeled v-SNARE Liposomes: a. Prepare a lipid mixture of POPC:DOPS:Cholesterol (ratio depends on the specific requirements) and include 1.5 mol% each of NBD-PE and Rhodamine-PE for the labeled t-SNARE liposomes. b. Dry the lipid mixture under a stream of nitrogen gas and then under vacuum for at least 2 hours to form a thin lipid film. c. Hydrate the lipid film in reconstitution buffer to a final lipid concentration of 10 mM. d. Solubilize the liposomes by adding  $\beta$ -OG to a final concentration of 25 mM and incubate with gentle agitation for 1 hour at room temperature. e. Add the purified recombinant t-SNAREs (syntaxin-4 and SNAP-23) or v-SNARE (VAMP2) to the solubilized lipids at a protein-to-lipid ratio of 1:200. f. Remove the detergent by dialysis against reconstitution buffer or by incubation with Bio-Beads SM-2 overnight at 4°C. g. Harvest the proteoliposomes by ultracentrifugation and resuspend in fusion buffer.

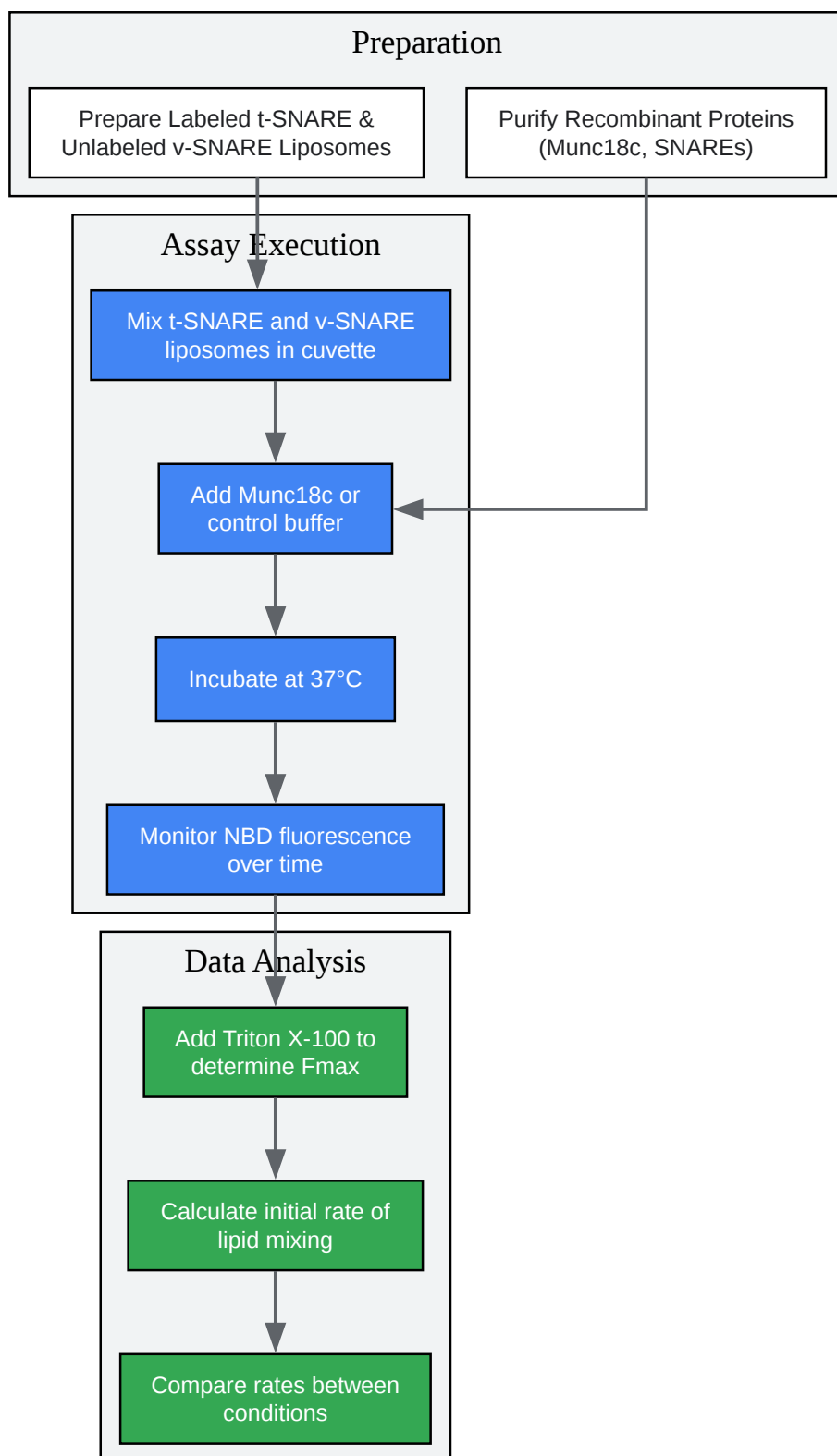
2. In Vitro Lipid Mixing Assay: a. In a fluorometer cuvette, mix the labeled t-SNARE liposomes (final concentration of 5  $\mu$ M lipid) with the unlabeled v-SNARE liposomes (final concentration of 1.5  $\mu$ M lipid) in fusion buffer. b. For reactions including regulatory proteins, pre-incubate the t-SNARE liposomes with NSF and  $\alpha$ -SNAP at 37°C for 25 minutes to disassemble any pre-formed SNARE complexes.<sup>[1]</sup> c. Add Munc18c (final concentration of 5  $\mu$ M) or other proteins of interest to the reaction mixture. d. Initiate the fusion reaction by incubating the mixture at 37°C and monitor the fluorescence of NBD-PE (Excitation: 460 nm, Emission: 538 nm) over time. e. After the reaction reaches a plateau, add Triton X-100 to a final concentration of 0.5% to completely dequench the fluorescence and obtain the maximum fluorescence value (F<sub>max</sub>). f.

The percentage of lipid mixing is calculated as:  $((F_t - F_0) / (F_{\max} - F_0)) * 100$ , where  $F_t$  is the fluorescence at a given time, and  $F_0$  is the initial fluorescence.

## Visualizations

### Munc18c-SNARE Signaling Pathway





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## References

- 1. Simultaneous lipid and content mixing assays for in vitro reconstitution studies of synaptic vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
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